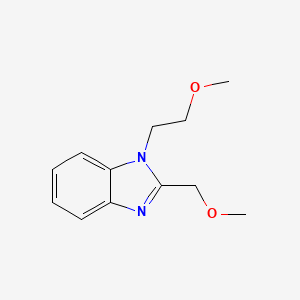![molecular formula C14H14N6S B4088877 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine](/img/structure/B4088877.png)
4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine
Descripción general
Descripción
4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine, also known as DPTP, is a synthetic molecule that has recently gained attention in the field of scientific research. DPTP is a pyrimidine derivative that has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to a decrease in the production of these nucleic acids, which can ultimately result in cell death. 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to induce apoptosis, or programmed cell death. 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has also been shown to inhibit cell proliferation and migration, which are important processes in cancer development and metastasis. In addition, 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine in lab experiments is its high purity and stability. 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation of using 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine. One area of interest is the development of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine analogs with improved solubility and bioavailability. Another area of interest is the investigation of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine and its potential therapeutic applications in cancer and inflammation.
Aplicaciones Científicas De Investigación
4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to have potential therapeutic applications in a variety of scientific research areas. One such area is cancer research, where 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to have anti-tumor activity in vitro and in vivo. 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has also been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
4,6-dimethyl-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6S/c1-10-8-11(2)16-14(15-10)21-9-13-17-18-19-20(13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJQRWQNQGSDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=NN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-aminoethyl)amino]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4088798.png)
![5-[(2-chlorophenyl)amino]-2-methyl-5-oxopentanoic acid](/img/structure/B4088799.png)
![5-(4-methoxyphenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088800.png)
![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)phenol](/img/structure/B4088802.png)
![3-[2-(2-hydroxyethoxy)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4088803.png)
![N-cyclohexyl-N-ethyl-2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4088822.png)


![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinamine](/img/structure/B4088837.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4088858.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-3-phenylpropanamide](/img/structure/B4088859.png)
![N-(4-methoxybenzyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4088861.png)
![7-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088866.png)
![7-(3-bromophenyl)-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4088891.png)